2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research This compound features a benzodiazole core, which is a common structural motif in medicinal chemistry due to its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Benzodiazole Core: The initial step often involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced to the benzodiazole core.
Attachment of the Ethanamine Side Chain: The final step involves the alkylation of the benzodiazole derivative with an appropriate ethanamine precursor, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the benzodiazole ring or the ethanamine side chain, potentially yielding amine or hydroxy derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the benzodiazole and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amine derivatives.
Scientific Research Applications
2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the ethanamine side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Uniqueness
Compared to these similar compounds, 2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to the presence of the methoxy group, which can significantly influence its electronic properties and biological activity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
CAS No. |
2680539-15-3 |
---|---|
Molecular Formula |
C16H19Cl2N3O |
Molecular Weight |
340.2 |
Purity |
0 |
Origin of Product |
United States |
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